molecular formula C43H38N2O3 B11829328 (S)-5-Oxo-2,5-bis(tritylamino)pentanoic acid

(S)-5-Oxo-2,5-bis(tritylamino)pentanoic acid

Cat. No.: B11829328
M. Wt: 630.8 g/mol
InChI Key: SJCKFLAIYFAQJP-KDXMTYKHSA-N
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Description

(S)-5-Oxo-2,5-bis(tritylamino)pentanoic acid is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two tritylamino groups and a keto group on a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Oxo-2,5-bis(tritylamino)pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of amino groups, followed by the introduction of trityl groups and subsequent oxidation to form the keto group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Oxo-2,5-bis(tritylamino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized under specific conditions.

    Reduction: The keto group can be reduced to form alcohol derivatives.

    Substitution: The tritylamino groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(S)-5-Oxo-2,5-bis(tritylamino)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (S)-5-Oxo-2,5-bis(tritylamino)pentanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The tritylamino groups can interact with proteins and enzymes, potentially inhibiting their activity. The keto group may also play a role in its reactivity and interaction with other molecules. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tritylamino derivatives and keto acids, such as:

Uniqueness

(S)-5-Oxo-2,5-bis(tritylamino)pentanoic acid is unique due to the presence of both tritylamino groups and a keto group on the same molecule. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C43H38N2O3

Molecular Weight

630.8 g/mol

IUPAC Name

(2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid

InChI

InChI=1S/C43H38N2O3/c46-40(45-43(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38)32-31-39(41(47)48)44-42(33-19-7-1-8-20-33,34-21-9-2-10-22-34)35-23-11-3-12-24-35/h1-30,39,44H,31-32H2,(H,45,46)(H,47,48)/t39-/m0/s1

InChI Key

SJCKFLAIYFAQJP-KDXMTYKHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O

Origin of Product

United States

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